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Compound of Interest

Compound Name: Calenduloside G

Cat. No.: B15186939

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
methodologies used for the identification and characterization of Calenduloside G, a
triterpenoid saponin of significant interest.

Introduction to Calenduloside G

Calenduloside G is a complex natural product belonging to the oleanane class of triterpenoid
saponins.[1] It is primarily isolated from the roots of Calendula officinalis (marigold).[2] The
structure of Calenduloside G consists of an oleanolic acid aglycone linked to a disaccharide
chain at the C-3 position. The identification and structural elucidation of such complex
molecules rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear
Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data for Calenduloside G

High-resolution mass spectrometry is a powerful tool for determining the molecular formula and
obtaining structural information through fragmentation analysis.

Molecular Formula: Cs2HeeO14
Molecular Weight: 794.97 g/mol

Table 1: High-Resolution MS and MS/MS Fragmentation Data for Calenduloside G
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lon Observed m/z Interpretation
[M-H]~ 793.43 Deprotonated molecule
Loss of a hexose unit
[M-H-162]~ 631.4
(galactose)
[M-H-176]~ 617.4 Loss of a glucuronic acid unit
Loss of both sugar residues,
[M-H-162-176]~ 455.4 yielding the oleanolic acid

aglycone

Data sourced from Faustino et al., 2018.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

NMR spectroscopy is indispensable for the complete structural elucidation of complex
molecules like Calenduloside G, allowing for the assignment of all proton and carbon signals
and the determination of stereochemistry. While the original 1974 publication by Vecherko et al.
reported the structure of Calenduloside G, detailed high-field 2D NMR data is not readily
available in modern literature.[2] The following tables are a composite based on published data
for the oleanolic acid aglycone and typical chemical shifts for the sugar moieties found in
similar saponins.

Table 2: 13C NMR Chemical Shifts (dc) for the Aglycone (Oleanolic Acid) Moiety of
Calenduloside G (in Pyridine-ds)
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T Ch-emical Carbon Ch-emical e Ch-emical
Shift (ppm) Shift (ppm) Shift (ppm)

1 38,5 11 23.5 21 34.1

2 26.5 12 122.5 22 33.0

3 88.7 13 144.9 23 28.2

4 39.6 14 42.1 24 16.8

5 55.8 15 28.2 25 15.5

6 18.5 16 23.8 26 17.4

7 33.2 17 46.7 27 26.2

8 39.9 18 42.0 28 180.4

9 48.1 19 46.5 29 33.2

10 37.0 20 30.9 30 23.7

Note: These are typical values for an oleanolic acid glycoside and may vary slightly for
Calenduloside G.

Table 3: *H NMR Chemical Shifts (dH) for the Aglycone (Oleanolic Acid) Moiety of
Calenduloside G (in Pyridine-ds)
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Proton Chemical Shift (ppm) Multiplicity
H-3 ~3.37 dd
H-12 ~5.45 brs
H-18 ~3.44 dd
Me-23 ~1.31 S
Me-24 ~1.02 S
Me-25 ~0.95 S
Me-26 ~0.98 S
Me-27 ~1.30 S
Me-29 ~0.94 S
Me-30 ~0.85 S

Note: These are typical values for an oleanolic acid glycoside and may vary slightly for
Calenduloside G. s denotes a singlet, and dd denotes a doublet of doublets.

Table 4: Expected 13C and *H NMR Chemical Shifts for the Sugar Moieties of Calenduloside G
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Position Moiety oc (ppm) OH (ppm) Multiplicity

r B'?'Glucuromc ~107.0 ~4.90 d
acid

2' ~75.0 ~4.20 m

3 ~78.0 ~4.40 m

4 ~73.0 ~4.25 m

5' ~77.5 ~4.00 m

6' ~176.0 - -

1" [3-D-Galactose ~105.0 ~5.10 d

2" ~74.0 ~4.50 m

3" ~76.0 ~4.30 m

4" ~70.0 ~4.60 m

5" ~76.5 ~4.10 m

6" ~62.5 ~4.35 m

Note: These are approximate values based on related structures. The linkage between the
sugars is at the 3'-position of the glucuronic acid.

Experimental Protocols

The identification of Calenduloside G involves a multi-step process beginning with extraction
from the plant source, followed by chromatographic separation and finally, spectroscopic
analysis.

Extraction and Isolation

o Maceration: Dried and powdered roots of Calendula officinalis are typically macerated with a
polar solvent such as methanol or ethanol at room temperature.
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o Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of
increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate
compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

o Chromatography: The saponin-rich fraction is further purified using a combination of
chromatographic techniques, such as column chromatography on silica gel or reversed-
phase C18 material, followed by preparative High-Performance Liquid Chromatography
(HPLC) to yield pure Calenduloside G.

Spectroscopic Analysis

* NMR Spectroscopy: 1D (*H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are
recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Samples are typically
dissolved in deuterated pyridine (Pyridine-ds) or methanol (CDsOD).

o Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS)
is used to determine the exact mass and molecular formula. Tandem MS (MS/MS)
experiments are performed to obtain fragmentation patterns that aid in structural elucidation,
particularly of the sugar sequence.

Visualization of Workflow and Structural
Correlations

The following diagrams illustrate the general workflow for natural product identification and the
key NMR correlations used to elucidate the structure of Calenduloside G.
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NMR Spectroscopy (1D & 2D) Mass Spectrometry (HRMS & MS/MS)

Structure Elucidation

Data Analysis & Interpretation

l

Structure of Calenduloside G
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Caption: General workflow for the isolation and identification of Calenduloside G.
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Caption: Key expected 2D NMR correlations for Calenduloside G.

Conclusion

The structural identification of Calenduloside G is a rigorous process that relies on the
synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy. While MS
provides crucial information on molecular weight and fragmentation, NMR is essential for the
complete assignment of the complex three-dimensional structure. This guide provides
researchers with the fundamental spectroscopic data and experimental context necessary for
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the confident identification of Calenduloside G in natural product extracts and for its further
investigation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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